ethyl 4-(dibenzylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

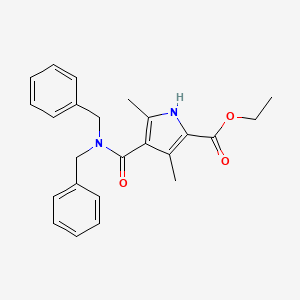

Ethyl 4-(dibenzylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based compound featuring a dibenzylcarbamoyl substituent at the 4-position, methyl groups at the 3- and 5-positions, and an ethyl carboxylate group at the 2-position. This structure confers unique electronic, steric, and functional properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4-(dibenzylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-4-29-24(28)22-17(2)21(18(3)25-22)23(27)26(15-19-11-7-5-8-12-19)16-20-13-9-6-10-14-20/h5-14,25H,4,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLHRIUOKCNXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(dibenzylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole core, followed by the introduction of the dibenzylcarbamoyl and ester groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the pyrrole ring. The final esterification step can be achieved using ethyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. The purification process might involve techniques such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dibenzylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in THF for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(dibenzylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(dibenzylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-position substituent significantly influences the compound’s reactivity, electronic properties, and biological activity. Key analogs include:

Key Observations :

Spectroscopic and Computational Comparisons

- NMR Spectroscopy : Compound 215 (δ 12.52 ppm for NH proton) shows downfield shifts due to electron-withdrawing effects, whereas the target compound’s NH proton (if present) may exhibit distinct shifts influenced by the carbamoyl group’s resonance .

- DFT Studies: The hydrazonomethyl analog () underwent DFT analysis to validate its charge distribution and reactivity, suggesting that the target compound’s dibenzylcarbamoyl group may similarly benefit from computational modeling to predict sites of electrophilic substitution .

Physical Properties and Stability

- Melting Points : Older analogs with alkyl/halogen substituents (e.g., bromo-derivatives with m.p. 148°C) exhibit lower melting points compared to the target compound’s expected higher thermal stability due to aromatic stacking of benzyl groups .

- Hydrolysis Sensitivity : The dibenzylcarbamoyl group may confer greater resistance to hydrolysis compared to ester-linked substituents (e.g., ethoxy-oxoethyl groups in ) due to the stability of carbamates .

Biological Activity

Ethyl 4-(dibenzylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22N2O3

- Molecular Weight : 342.39 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic potentials:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Study on Antitubercular Activity

A study focused on the structural modifications of pyrrole derivatives revealed that compounds similar to this compound exhibited potent antimycobacterial activity. The findings indicated that specific substitutions on the pyrrole ring enhanced activity against multidrug-resistant strains of M. tuberculosis .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5n | 0.40 | Bactericidal |

| 5q | 0.49 | Bacteriostatic |

| 5r | <1 | Bactericidal |

Study on Cytotoxicity

In vitro studies assessing cytotoxicity against human pulmonary fibroblasts showed that some derivatives had low cytotoxicity profiles while maintaining significant antimycobacterial activity . The selectivity index (SI) for these compounds was notably high, indicating their potential as safe therapeutic agents.

The proposed mechanism of action for this compound involves:

- Inhibition of Mycobacterial Cell Wall Synthesis : Similar compounds have been shown to bind to MmpL3, a transporter essential for mycobacterial cell wall integrity .

- Induction of Apoptosis in Cancer Cells : The activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer studies involving pyrrole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.